N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide is a complex organic compound featuring a thiazole ring, a cyano group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents under controlled conditions. The process may include steps such as chlorination, nitration, and subsequent reactions to introduce the cyano and thiazole groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and cyano positions
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and nitric acid for nitration and chlorination reactions. The conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while chlorination can introduce additional chloro substituents .
Scientific Research Applications
N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The thiazole ring and cyano groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring structure and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in various therapeutic applications
Uniqueness
N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClN5S |
---|---|
Molecular Weight |
265.72 g/mol |
IUPAC Name |
N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H8ClN5S/c1-16(2)6-14-10-15-9(11)8(17-10)3-7(4-12)5-13/h3,6H,1-2H3/b14-6+ |
InChI Key |
CKNOVQNJNBZDMB-MKMNVTDBSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C(S1)C=C(C#N)C#N)Cl |
Canonical SMILES |
CN(C)C=NC1=NC(=C(S1)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.